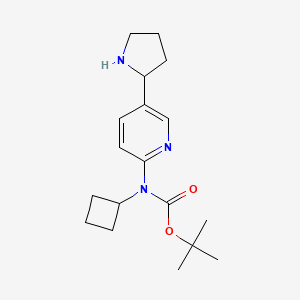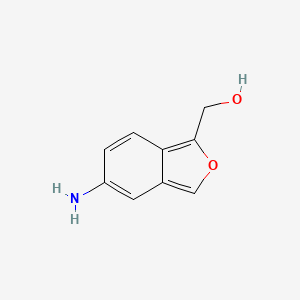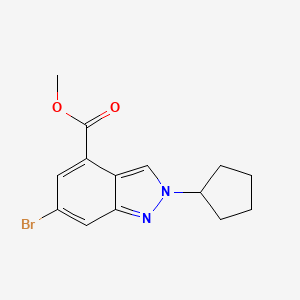![molecular formula C4H3BrN2OS B11821767 N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a hydroxylamine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Métodos De Preparación
The synthesis of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-thiazolecarboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous medium, often using a base to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H3BrN2OS |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H |
Clave InChI |
WYFYXCKMYXOWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetate](/img/structure/B11821685.png)
![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)




![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)

